2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0854569
InChI:
InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-21-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)22-19(16)23/h1-4,7-10H,5-6H2,(H,22,23)
SMILES:
C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N
Molecular Formula:
C19H13N3O
Molecular Weight:
299.3 g/mol
2-Oxo-4-(4-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC0854569
Molecular Formula: C19H13N3O
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3O |
|---|---|
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | 2-oxo-4-pyridin-4-yl-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-21-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)22-19(16)23/h1-4,7-10H,5-6H2,(H,22,23) |
| Standard InChI Key | FBKDBPHOQQNTOQ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N |
| Canonical SMILES | C1CC2=C(C3=CC=CC=C31)NC(=O)C(=C2C4=CC=NC=C4)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator